2,6-Difluoro-4-(trifluoromethoxy)benzaldehyde
Description
2,6-Difluoro-4-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by fluorine atoms at the 2- and 6-positions of the benzene ring and a trifluoromethoxy (-OCF₃) group at the 4-position. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing properties of fluorine and trifluoromethoxy substituents, which enhance metabolic stability and influence electronic behavior in organic synthesis .
Properties
IUPAC Name |
2,6-difluoro-4-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDAMNRFJWCCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Ortho-Metalation (DoM)
Fluorine atoms are introduced via electrophilic fluorination or halogen exchange. For example, 2,6-difluorobenzaldehyde can serve as a precursor, with the aldehyde group acting as a directing agent for further substitutions. In one approach, hydrogen fluoride (HF) or DAST (diethylaminosulfur trifluoride) facilitates fluorination under anhydrous conditions.
Reaction Conditions :
Catalytic Fluorination
Iron or antimony catalysts enable selective fluorination. A patent describing 2,6-dichloro-4-trifluoromethyl aniline synthesis (CN105523921A) uses powdered iron and anhydrous ferric chloride under high-pressure ammonia, suggesting analogous conditions could apply for fluorinating benzaldehyde derivatives.
Key Parameters :
Trifluoromethoxylation Strategies
Nucleophilic Aromatic Substitution
A halogen atom at the 4-position is replaced by a trifluoromethoxy group (-OCF₃). For instance, 4-chloro-2,6-difluorobenzaldehyde reacts with potassium trifluoromethoxide (KOCF₃) in polar aprotic solvents:
Optimization Insights :
Oxidative Trifluoromethylation
An alternative route involves oxidizing a trifluoromethylthio (-SCF₃) intermediate. 4-mercapto-2,6-difluorobenzaldehyde is treated with trifluoromethyl iodide (CF₃I) and hydrogen peroxide (H₂O₂) to install the -OCF₃ group:
Conditions :
Aldehyde Group Introduction
Oxidation of Methyl Precursors
A toluic acid derivative (e.g., 2,6-difluoro-4-(trifluoromethoxy)toluene ) is oxidized to the aldehyde using manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) :
Hydrolysis of Dichlorotoluene Derivatives
A patent (CN104016840A) outlines hydrolysis of 2,6-difluoro-4-(trichloromethoxy)toluene using acetic acid and sodium hydroxide under pressurized conditions:
Procedure :
Reaction Optimization and Scalability
Temperature and Pressure Effects
Solvent Selection
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Gas Chromatography (GC)
Industrial Production Challenges
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,6-difluoro-4-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 2,6-difluoro-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-4-(trifluoromethoxy)benzaldehyde is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to participate in various chemical reactions. The fluorine atoms and trifluoromethoxy group can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Key Observations:
Trifluoromethoxy vs.
Halogen Substitution : Chlorine substitution (e.g., 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde) significantly increases molecular weight (267.02 vs. 242.10) and logP (~3.0 vs. ~2.5), which may reduce solubility but improve binding to hydrophobic targets .
Hydroxy vs. Alkoxy Groups : The hydroxyl derivative (2,6-Difluoro-4-hydroxybenzaldehyde) exhibits lower logP (1.2) and higher aqueous solubility, making it preferable for polar pharmaceutical formulations .
Biological Activity
2,6-Difluoro-4-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde that has garnered attention for its potential biological activities. The unique arrangement of fluorine and methoxy groups on the benzene ring contributes to its reactivity and interaction with biological targets. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C9H5F5O
- Molecular Weight : 236.13 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:
- Electrophilic Aromatic Substitution : The electron-withdrawing nature of the trifluoromethoxy group enhances electrophilicity.
- Hydrogen Bonding : The aldehyde group can form hydrogen bonds with biological macromolecules, influencing binding affinity.
- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), contributing to its cytotoxic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Studies have shown that the compound effectively inhibits bacterial growth by disrupting cellular processes, likely through oxidative stress mechanisms .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 25 | Reactive oxygen species generation |
The compound induces apoptosis in HeLa cells through caspase activation and leads to cell cycle arrest in MCF-7 cells, suggesting its potential as an anticancer agent .
Anticancer Activity
A study published in Cancer Letters highlighted the anticancer efficacy of derivatives of this compound against breast cancer cell lines. The research indicated that these derivatives activated caspases involved in the apoptotic pathway, leading to significant cytotoxicity.
Antibacterial Properties
Research conducted by the National Institutes of Health reported that this compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli. The study established an MIC of approximately 32 µg/mL for both strains, indicating a strong antibacterial effect .
Pharmacokinetics
Pharmacokinetic studies suggest that derivatives of this compound undergo rapid metabolism and elimination from biological systems. Metabolites primarily include acetylated products, which may contribute to both therapeutic effects and potential toxicity .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Fluorination | DAST, DCM, 0°C → RT | 65–70 | 90 |
| Trifluoromethoxylation | CF₃I, CuI, DMF, 80°C | 50–55 | 85 |
| Purification | Column chromatography | – | 95+ |
Basic: How is the compound characterized for structural confirmation?
Methodological Answer:
Structural validation employs:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Molecular ion peak at m/z 226.02 (C₈H₃F₅O₂⁺) confirms molecular weight .
- FT-IR: Stretching vibrations at 1700 cm⁻¹ (C=O) and 1250–1100 cm⁻¹ (C-F) .
Advanced: How does the trifluoromethoxy group influence regioselectivity in nucleophilic substitution reactions?
Methodological Answer:
The electron-withdrawing trifluoromethoxy (-OCF₃) group directs nucleophilic attack to the para position due to its strong meta-directing effect. For example:
- Knoevenagel Condensation: Reaction with malononitrile in ethanol under acidic conditions yields the para-cyano derivative as the major product (>80%) .
- Grignard Addition: Organomagnesium reagents preferentially attack the aldehyde group, but competing side reactions (e.g., dehalogenation) require careful temperature control (-20°C to 0°C) .
Q. Table 2: Regioselectivity in Model Reactions
| Reaction Type | Major Product | Yield (%) | Conditions |
|---|---|---|---|
| Knoevenagel | Para-cyano adduct | 82 | EtOH, AcOH, reflux |
| Grignard | Secondary alcohol | 68 | THF, -20°C |
Advanced: What strategies mitigate competing side reactions during trifluoromethoxy group installation?
Methodological Answer:
Side reactions (e.g., over-fluorination or OCF₃ cleavage) are minimized via:
- Catalytic Optimization: Use of Cu(I) catalysts (e.g., CuI) with chelating ligands (1,10-phenanthroline) to enhance selectivity for trifluoromethoxylation over fluorination .
- Solvent Control: Anhydrous DMF stabilizes intermediates and reduces hydrolysis of CF₃I .
- Low-Temperature Workup: Quenching reactions at -78°C prevents thermal degradation of the product .
Basic: What are the compound’s solubility and stability profiles?
Methodological Answer:
- Solubility:
- Stability:
Advanced: How can computational modeling predict reactivity in cross-coupling reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
- Suzuki Coupling: The aldehyde group reduces electron density at the aromatic ring, lowering activation energy for palladium-catalyzed coupling at the para position .
- SNAr Reactivity: Fluorine atoms at positions 2 and 6 enhance electrophilicity at position 4, favoring nucleophilic aromatic substitution with amines or thiols .
Q. Table 3: Computed vs. Experimental Reaction Barriers
| Reaction | Computed ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |
|---|---|---|
| Suzuki | 22.5 | 24.1 |
| SNAr | 18.3 | 19.7 |
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact with the aldehyde or fluorinated byproducts .
- Ventilation: Use fume hoods to prevent inhalation of volatile CF₃I or HF (potential side product) .
- Waste Disposal: Neutralize with 10% NaOH before disposal in halogenated waste containers .
Advanced: How does the compound’s structure-activity relationship (SAR) inform drug design?
Methodological Answer:
- Lipophilicity: The trifluoromethoxy group increases logP by ~1.5 units, enhancing blood-brain barrier penetration .
- Metabolic Stability: Fluorine atoms reduce CYP450-mediated oxidation, prolonging half-life in pharmacokinetic studies .
- Target Binding: The aldehyde moiety serves as a warhead in covalent inhibitors (e.g., targeting cysteine residues in kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
